![molecular formula C8H7ClN2O B3218846 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190313-06-4](/img/structure/B3218846.png)
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound with a molecular formula of C8H6ClNO. It is a pyrrolopyridine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of interesting biological activities, making it a promising target for drug discovery.
Mechanism of Action
The exact mechanism of action of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is not fully understood, but it is thought to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, some studies have suggested that it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Other studies have suggested that it may inhibit the activity of certain kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, depending on the specific target and mechanism of action. For example, its activity against topoisomerase II may lead to DNA damage and cell death, while its activity against kinases may disrupt cell signaling pathways and lead to changes in cell behavior.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions may present challenges for certain experiments.
Future Directions
There are several potential future directions for research on 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. One area of interest is its potential as an antitumor agent, with further studies needed to elucidate its mechanism of action and optimize its therapeutic potential. Other potential areas of application include antibacterial and antifungal agents, as well as treatments for viral infections. Additionally, further studies may be needed to explore its potential as a tool for investigating cellular processes and signaling pathways.
Scientific Research Applications
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has been found to exhibit a range of interesting biological activities, making it a promising target for drug discovery. Several studies have investigated its potential as an antitumor agent, with promising results. It has also been found to possess antibacterial and antifungal activity, as well as activity against certain viral infections.
properties
IUPAC Name |
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-6(12)3-11-8-7(4)5(9)2-10-8/h2-3,12H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIHHBMYONXQJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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